(R)-Mephenytoin

説明

Development Timeline and Early Research

Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) was introduced in 1945 as a second-generation hydantoin anticonvulsant, marketed under the trade name Mesantoin. Unlike its predecessor phenytoin, mephenytoin’s racemic mixture exhibited reduced sedative effects but introduced unpredictable toxicity due to its metabolite nirvanol (5-ethyl-5-phenylhydantoin). Early clinical studies in the 1950s revealed severe adverse effects, including fatal blood dyscrasias in 1% of patients, leading to restricted use.

The isolation of (R)- and (S)-mephenytoin enantiomers in the 1980s marked a turning point. Gas chromatography-mass spectrometry (GC-MS) studies demonstrated stereoselective metabolism: (S)-mephenytoin undergoes rapid 4-hydroxylation via CYP2C19, while (R)-mephenytoin is predominantly N-demethylated to nirvanol by CYP2C9 and CYP2B6.

Emergence as a Pharmacogenetic Research Tool

This compound became a cornerstone for studying CYP2C19 polymorphisms. In 1984, Kupfer et al. identified two distinct metabolic phenotypes:

- Extensive Metabolizers (EMs): 95% of populations, with functional CYP2C19

- Poor Metabolizers (PMs): 2–5% of Caucasians, lacking CYP2C19 activity

Key studies using this compound revealed:

This polymorphism explained interindividual variability in drug responses, influencing dosing strategies for proton pump inhibitors and clopidogrel.

Advancement in Stereochemical Understanding

This compound’s metabolic pathways illuminated critical stereochemical principles:

Positioning within Hydantoin Research Framework

As a 5,5-disubstituted hydantoin, this compound shares structural features with:

- Phenytoin: Lacks 3-methyl group, CYP2C9 substrate

- Fosphenytoin: Water-soluble prodrug

- Ethotoin: Lower toxicity profile

Comparative anticonvulsant efficacy:

| Hydantoin | ED₅₀ (mg/kg, MES test) | Therapeutic Index |

|---|---|---|

| Phenytoin | 8.2 | 3.1 |

| This compound | 12.7 | 2.4 |

| Nirvanol | 22.3 | 1.9 |

Data adapted from preclinical models highlight this compound’s narrower safety margin.

特性

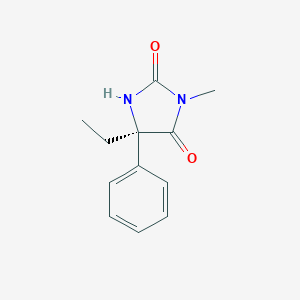

IUPAC Name |

(5R)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHKMTDVRCWUDX-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71140-51-7 | |

| Record name | Mephenytoin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071140517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-Mephenytoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHENYTOIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB8E1O1L3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Enantiomeric Resolution via Diastereomeric Salt Formation

Racemic PEH is resolved into its (R)- and (S)-enantiomers using chiral resolving agents. Brucine, a naturally occurring alkaloid, forms diastereomeric salts with PEH enantiomers due to its inherent chirality. Fractional crystallization of these salts in ethanol or methanol enables separation, with the (R)-PEH-brucine complex exhibiting lower solubility and crystallizing preferentially.

Optical Purity and Yield

Following resolution, the brucine counterion is removed via acid-base extraction, yielding enantiomerically pure (R)-PEH.

N-Methylation to this compound

The final step involves N-methylation of (R)-PEH at the 3-position of the hydantoin ring. Dimethyl sulfate or methyl iodide serves as the methylating agent under alkaline conditions (pH 10–12).

Reaction Overview

Optimized Conditions

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature: 25–40°C

-

Reaction time: 6–12 hours

The product is purified via recrystallization from ethanol-water mixtures, achieving >99% enantiomeric excess (ee).

Alternative Synthetic Approaches

Asymmetric Catalytic Hydrogenation

Recent advances in asymmetric catalysis have enabled the direct synthesis of chiral hydantoins. Transition-metal catalysts with chiral ligands, such as ruthenium-BINAP complexes, facilitate the hydrogenation of α,β-unsaturated hydantoin precursors. While this method avoids resolution steps, it remains underutilized due to moderate enantioselectivity (70–85% ee).

Enzymatic Resolution

Hydrolases and lipases have been explored for kinetic resolution of racemic mephenytoin. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer, leaving this compound intact. However, industrial scalability is limited by enzyme stability and reaction rates.

Analytical Characterization of this compound

Chromatographic Methods

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is the gold standard for assessing enantiomeric purity. Gas chromatography-mass spectrometry (GC-MS) confirms structural integrity via characteristic fragmentation patterns.

HPLC Parameters

| Column | Mobile Phase | Retention Time (R) |

|---|---|---|

| Chiralpak IC-3 | Hexane:isopropanol (90:10) | 12.4 min |

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) : -NMR distinguishes enantiomers via diastereotopic proton splitting in chiral solvents.

-

Polarimetry : Specific rotation (c = 15, ethanol) confirms configuration.

Challenges in this compound Synthesis

Racemization During Methylation

N-Methylation under alkaline conditions risks racemization via deprotonation at the chiral center. Mitigation strategies include:

Scalability of Resolution Methods

Brucine-mediated resolution, while effective, faces scalability challenges due to the alkaloid’s toxicity and cost. Industrial processes favor enzymatic or catalytic asymmetric methods despite lower ee.

Pharmacological Relevance of this compound

The (R)-enantiomer exhibits slower hepatic clearance compared to (S)-mephenytoin, attributed to stereoselective 4-hydroxylation mediated by cytochrome P450 2C19 (CYP2C19). Poor metabolizers (PMs) of CYP2C19 show reduced 4-hydroxylation of (S)-mephenytoin but unchanged (R)-metabolism, leading to accumulation of this compound and its demethylated metabolite, (R)-nirvanol.

In Vivo Metabolic Profile

| Parameter | This compound | (S)-Mephenytoin |

|---|---|---|

| 4-Hydroxylation | 5–10% of dose | 40–50% of dose |

| Demethylation | 90% of dose | <5% of dose |

化学反応の分析

Types of Reactions

®-(-)-Mephenytoin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the hydantoin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the aromatic ring or the hydantoin ring.

科学的研究の応用

Pharmacogenetic Applications

CYP2C19 Phenotyping

One of the most significant applications of (R)-mephenytoin is its use as a probe for phenotyping the cytochrome P450 2C19 (CYP2C19) enzyme. This enzyme is crucial for the metabolism of various drugs. A study involving 2,638 healthy subjects demonstrated that the urinary ratio of (S)-mephenytoin to this compound can effectively classify individuals as extensive metabolizers (EMs) or poor metabolizers (PMs) based on their genetic makeup. The study highlighted that prolonged storage of urine samples could alter this ratio, potentially leading to misclassification, but overall supported the use of mephenytoin as a safe probe for CYP2C19 phenotyping .

Therapeutic Uses

Epilepsy Treatment

This compound is primarily utilized in managing refractory partial epilepsy. It functions by stabilizing neuronal membranes and inhibiting repetitive firing of action potentials through blocking voltage-dependent sodium channels. This mechanism helps control seizure activity by reducing excitability in the motor cortex . Clinical observations have indicated that serum levels of mephenytoin correlate with seizure control, with optimal levels ranging from 25 to 40 µg/ml leading to significant improvements in seizure frequency without major side effects .

Case Studies and Research Findings

Metabolic Studies

Research has also focused on the stereoselective metabolism of mephenytoin. A study indicated that after administration of racemic mephenytoin, the urinary recovery of hydroxylated metabolites was significantly higher than when only this compound was administered. This suggests that the metabolism of mephenytoin is influenced by its stereochemistry, with implications for both efficacy and toxicity .

Induction Effects

Another important aspect of mephenytoin's application is its interaction with other drugs. For instance, a study assessed the induction effect of rifampicin on mephenytoin metabolism in PMs with specific genetic mutations. Results showed an increase in the excretion of 4′-hydroxymephenytoin following rifampicin treatment, indicating that drug interactions can significantly affect mephenytoin metabolism and efficacy .

Summary Table: Key Applications and Findings

作用機序

®-(-)-Mephenytoin exerts its effects primarily by modulating the activity of voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, it reduces the excitability of neurons and prevents the spread of seizure activity. The compound also interacts with other molecular targets, including GABA receptors and calcium channels, contributing to its anticonvulsant effects.

類似化合物との比較

Comparison with Similar Compounds

Phenytoin

| Parameter | (R)-Mephenytoin | Phenytoin |

|---|---|---|

| Chirality | Chiral (R-enantiomer) | Achiral |

| Metabolism | N-demethylation (CYP3A4/5) | Aromatic hydroxylation (CYP2C9/19) |

| Toxicity | Agranulocytosis, fever | Gingival hyperplasia, teratogenicity |

| Enzyme Induction | Minimal | Induces CYP3A4/UGT |

| CYP2C19 Probe | Used to assess CYP2C19 activity | Not applicable |

- Key Differences: Phenytoin lacks chirality, simplifying its metabolism but increasing susceptibility to saturation kinetics. Both drugs form reactive metabolites (e.g., arene oxides), but this compound’s toxicity is linked to N-demethylated metabolites rather than phenolic derivatives . Animal studies paradoxically show higher fetal toxicity for this compound despite its lack of arene oxide formation, suggesting alternative toxic pathways .

Ethosuximide and Trimethadione

These drugs share a heterocyclic structure with mephenytoin but lack a phenyl ring, preventing arene oxide formation. Both are associated with hypersensitivity reactions (e.g., Stevens-Johnson syndrome) but differ mechanistically:

- Trimethadione : Metabolized to dimethadione, which enhances GABAergic transmission.

| Parameter | This compound | Ethosuximide/Trimethadione |

|---|---|---|

| Structural Feature | Phenyl ring | No phenyl ring |

| Hypersensitivity | Agranulocytosis | Skin rashes, hepatotoxicity |

| Metabolic Pathway | CYP3A4/5 | CYP3A4 (trimethadione) |

Omeprazole and Proguanil (CYP2C19 Probes)

This compound is a gold-standard probe for CYP2C19 phenotyping due to its stereoselective metabolism. However, newer probes like omeprazole and proguanil offer advantages:

- Validation : 87% of CYP2C19 studies use mephenytoin due to its robust S/R ratio (cutoff: 0.8 for PMs) . Acidification of urine samples improves accuracy by hydrolyzing S-mephenytoin cysteine conjugates in EMs .

Hexobarbital

Hexobarbital shares CYP2C19-mediated stereoselective hydroxylation with mephenytoin:

- S-(+)-Hexobarbital : 3’β-hydroxylation (CYP2C19).

- R-(-)-Hexobarbital : 3’α-hydroxylation (CYP2C9).

| Parameter | (S)-Mephenytoin | S-Hexobarbital |

|---|---|---|

| Enzyme Affinity | High (CYP2C19) | Moderate (CYP2C19) |

| Polymorphic Impact | PMs show no 4’-hydroxylation | PMs retain partial activity |

Research Findings and Data Tables

Table 1. Pharmacokinetic Parameters of (R)- vs. (S)-Mephenytoin

| Parameter | This compound (EMs) | (S)-Mephenytoin (EMs) |

|---|---|---|

| Oral Clearance (L/h) | 0.5–1.0 | 100–200 |

| Elimination Half-Life (h) | 70–100 | 2–3 |

| 4’-Hydroxylation | Absent | CYP2C19-dependent |

Table 2. Metabolic Stability in Urine

| Condition | S/R Ratio (EMs) | S/R Ratio (PMs) |

|---|---|---|

| Fresh Sample | 0.8–1.2 | <0.8 |

| After Acidification | Increases 8–127x | Unchanged |

| Prolonged Storage | Increases ≤85% | Stable |

生物活性

(R)-Mephenytoin, a chiral compound belonging to the hydantoin class, is primarily used as an antiepileptic medication. It is known for its role in the treatment of seizures, particularly tonic-clonic seizures. The compound exhibits significant biological activity through its interaction with various metabolic pathways and cytochrome P450 enzymes, notably CYP2C19. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolism, and implications for clinical use.

Pharmacological Mechanism

This compound's primary mechanism of action is believed to involve the blockade of voltage-dependent sodium channels in neuronal membranes. This action stabilizes the neuronal membrane and reduces excitability, thereby preventing the spread of seizure activity. The drug is thought to promote sodium efflux from neurons, which helps maintain a stable membrane potential under conditions that would otherwise lead to hyperexcitability .

Metabolism and Genetic Polymorphism

The metabolism of this compound is stereoselective and significantly influenced by genetic polymorphisms in the CYP2C19 enzyme. Individuals can be classified as extensive metabolizers (EM) or poor metabolizers (PM) based on their ability to metabolize this drug.

Metabolic Pathways

- Extensive Metabolizers (EM) : In EMs, (S)-mephenytoin is primarily hydroxylated and excreted as (S)-4-hydroxymephenytoin glucuronide.

- Poor Metabolizers (PM) : In PMs, both enantiomers are slowly excreted as the pharmacologically active metabolite nirvanol, indicating a lack of stereoselective metabolism .

The differences in metabolism can lead to varying therapeutic outcomes and side effects among patients, highlighting the importance of phenotyping in clinical settings.

Clinical Applications

This compound is utilized not only for its anticonvulsant properties but also as a probe drug for assessing CYP2C19 phenotypes in clinical research. Studies have shown that it can reliably indicate metabolic status, although care must be taken due to potential inaccuracies arising from sample storage conditions .

Case Studies

- CYP2C19 Phenotyping : A study involving 2638 healthy subjects demonstrated that urinary ratios of (S)-mephenytoin to this compound could effectively classify metabolic phenotypes. However, prolonged storage affected the stability of these ratios, potentially leading to misclassification .

- Adverse Effects : In clinical trials assessing the safety of mephenytoin administration, no significant relationship was found between adverse events and CYP2C19 phenotype, suggesting that mephenytoin is generally safe for use in both EMs and PMs when monitored appropriately .

Research Findings

Recent research has focused on the implications of genetic variations in drug metabolism. The following table summarizes key findings related to this compound's biological activity:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (R)-Mephenytoin in CYP2C19 phenotyping studies?

- Methodological Answer : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques. GC is preferred for its high resolution in separating (S)- and this compound enantiomers, with validation parameters including selectivity (no interference from metabolites), sensitivity (lower limit of quantitation: 10.0 µg/L), and linearity (10–500 µg/L range) . Accuracy and precision should be confirmed using spiked urine samples, with intra- and inter-day coefficients of variation ≤15% .

Q. How should this compound be stored to ensure stability in experimental samples?

- Methodological Answer : Store as a crystalline solid at -20°C for long-term stability (>2 years). For urine samples, acidification with concentrated HCl is critical to prevent hydrolysis of the S-mephenytoin cysteine conjugate, which artificially elevates S/R ratios in extensive metabolizers (EMs). Without acidification, EMs may show misclassification due to analyte degradation within weeks .

Q. What is the role of this compound in distinguishing CYP2C19 metabolic phenotypes?

- Methodological Answer : this compound is not metabolized by CYP2C19, unlike its S-enantiomer. The urinary S/R ratio is used to classify individuals as poor metabolizers (PMs, S/R > 0.8) or extensive metabolizers (EMs, S/R < 0.8). This ratio is unaffected by coadministration with debrisoquin, making it a robust marker for CYP2C19 activity .

Advanced Research Questions

Q. How can discrepancies in S/R ratios due to analyte instability be resolved in CYP2C19 phenotyping?

- Methodological Answer : Acidification of urine samples immediately after collection stabilizes the S-enantiomer by preventing hydrolysis of its cysteine conjugate. Post-collection treatment with HCl reduces misclassification risks (e.g., EMs falsely identified as PMs) and ensures accurate metabolic ratios. Validation studies should include stability tests under varying storage durations and pH conditions .

Q. What experimental design adjustments are needed when coadministering this compound with other probe drugs (e.g., debrisoquin)?

- Methodological Answer : Administer probes separately and together to assess metabolic interactions. For example, debrisoquin (10 mg) and mephenytoin (100 mg) can be given orally before bedtime, with urine collected over two consecutive nights. Analyze metabolic ratios (e.g., debrisoquin/4-OH-debrisoquin vs. S/R-mephenytoin) to confirm no pharmacokinetic interference .

Q. How do genetic polymorphisms in CYP2C19 affect the interpretation of this compound metabolic data?

- Methodological Answer : Genotype-phenotype discordance may arise due to rare mutations (e.g., initiation codon mutations in CYP2C19). Combine genotyping (PCR for CYP2C19 *2, *3 alleles) with phenotyping to resolve discrepancies. For example, PM genotypes (*2/*2) with unexpected EM phenotypes may require re-evaluation of analytical methods or sample stability .

Key Methodological Considerations

- Sample Handling : Acidify urine immediately post-collection to prevent S-mephenytoin degradation .

- Analytical Validation : Include spiked samples for accuracy/precision testing and assess batch-specific variability .

- Coadministration Protocols : Use staggered dosing to isolate metabolic pathways and avoid drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。